Ethyl 6-bromohexanoate

Process Chemistry Capsinoid Synthesis Grignard Cross-Coupling

Ethyl 6-bromohexanoate (CAS 25542-62-5) is a linear ω-bromoacid ester, C₈H₁₅BrO₂, MW 223.11 g·mol⁻¹, with a terminal bromine on a six-carbon chain bearing an ethyl ester. It is characterized as a colorless liquid with density 1.254 g·mL⁻¹ (25 °C), refractive index n20/D 1.458, and reduced-pressure boiling point 128–130 °C/16 mmHg.

Molecular Formula C8H15BrO2
Molecular Weight 223.11 g/mol
CAS No. 25542-62-5
Cat. No. B105882
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameEthyl 6-bromohexanoate
CAS25542-62-5
Synonyms5-Carbethoxypentyl Bromide;  6-Bromohexanoic Acid Ethyl Ester;  Ethyl 6-Bromocaproate
Molecular FormulaC8H15BrO2
Molecular Weight223.11 g/mol
Structural Identifiers
SMILESCCOC(=O)CCCCCBr
InChIInChI=1S/C8H15BrO2/c1-2-11-8(10)6-4-3-5-7-9/h2-7H2,1H3
InChIKeyDXBULVYHTICWKT-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityUsually In Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Ethyl 6-Bromohexanoate – Procurement-Relevant Identity and Core Properties


Ethyl 6-bromohexanoate (CAS 25542-62-5) is a linear ω-bromoacid ester, C₈H₁₅BrO₂, MW 223.11 g·mol⁻¹, with a terminal bromine on a six-carbon chain bearing an ethyl ester [1]. It is characterized as a colorless liquid with density 1.254 g·mL⁻¹ (25 °C), refractive index n20/D 1.458, and reduced-pressure boiling point 128–130 °C/16 mmHg . The compound serves as a bifunctional building block: the bromine terminus participates in nucleophilic substitution and metal-catalyzed cross-couplings, while the ester group can be hydrolyzed, reduced, or transesterified orthogonally.

Bifunctional building block: bromine for nucleophilic substitution and cross-coupling; ester for orthogonal hydrolysis, reduction, or transesterification
Colorless liquid simplifies gravimetric handling and dispensing at bench and pilot scale
Documented cost advantage over shorter-chain analog in kilogram-scale Grignard cross-coupling routes

Ethyl 6-Bromohexanoate – Why Analog Substitution Compromises Synthetic Performance


Ethyl 6-bromohexanoate occupies a distinct position among ω-bromo esters because its chain length, ester identity, and halogen type jointly determine reaction outcome. Substituting a shorter-chain analog (e.g., ethyl 5-bromopentanoate) alters the lipophilicity of downstream conjugates and may impose a higher raw-material cost at scale [1]. Replacing the ethyl ester with a methyl ester shifts the computed log P by approximately −0.3 units, affecting phase partitioning during workup and potentially altering the stoichiometry of subsequent transformations [2]. Changing the bromine leaving group to chlorine drastically reduces Grignard cross-coupling reactivity, leaving starting material unreacted [1]. Even exchanging the ester linkage for an alcohol or alkane spacer—while retaining the six-carbon backbone—produces final derivatives with markedly different log P values and biological activity [3]. These differences are quantitative and experimentally verified; they cannot be accommodated by simple molar substitution.

Shorter-chain analog (e.g., ethyl 5-bromopentanoate) may alter lipophilicity of downstream conjugates and impose different raw-material cost at scale.
Methyl ester analog shifts computed log P by approximately −0.3 units, affecting organic-phase partitioning during workup and potentially altering stoichiometry of subsequent transformations.
Chloro analog (ethyl 6-chlorohexanoate) drastically reduces Grignard cross-coupling reactivity, remaining unreacted under conditions that fully consume the bromo ester.

Ethyl 6-Bromohexanoate – Quantitative Differentiation Against Closest Analogs


Lower Procured Cost Versus Ethyl 5-Bromopentanoate in Kilogram-Scale Grignard Cross-Coupling

In a comparative kilogram-scale route to 8-methylnonanoic acid, the combination of isobutyl bromide with ethyl 6-bromohexanoate was selected over isoamyl bromide with ethyl 5-bromopentanoate. Both synthetic routes gave satisfactory yields, but the ethyl 6-bromohexanoate pathway was expressly chosen because the raw materials were available at a lower cost [1]. The decision was made in the context of an industrial contract manufacturing campaign targeting 200–300 mole scale, establishing that procurement economics—not synthetic parity—drove the final selection.

Procurement Cost
Head-to-head
6BHE + isobutyl bromide vs 5BPE + isoamyl bromide
Route with 6BHE selected for scale-up based on lower raw-material cost
Supports procurement selection at pilot or industrial scale
Exact cost differential not disclosed; both routes synthetically viable
Process Chemistry Capsinoid Synthesis Grignard Cross-Coupling

Intermediate Lipophilicity Imparted to Bioactive Conjugates Relative to Alcohol and Alkane Linkers

When HPN (a nitronyl nitroxide anti-hypoxic agent) was alkylated with three different six-carbon linkers—6-bromohexan-1-ol, ethyl 6-bromohexanoate, and 6-bromohexane—the resulting derivatives 1, 3, and 5 displayed log P values of 2.78, 2.04, and 3.10, respectively, all above the parent HPN (log P 0.97) [1]. In an acute decompression hypoxia mouse model at 0.3 mmol·kg⁻¹, derivative 3 (ethyl 6-bromohexanoate linker) reduced mortality to 60%, matching derivative 1 (alcohol linker, 60%) and demonstrating higher mortality than derivative 5 (alkane linker, 40%) [1].

Linker Lipophilicity
Head-to-head
Ethyl 6-bromohexanoate linker: log P 2.04, mortality 60% vs Alcohol linker: log P 2.78, 60%; Alkane linker: log P 3.10, 40%
Intermediate log P avoids excessive hydrophilicity or lipophilicity of pure alcohol/alkane spacers
Supports linker-dependent tuning of physicochemical and model-response profiles
Mouse decompression hypoxia model; 0.3 mmol/kg single dose
Medicinal Chemistry Anti-hypoxia Agents Nitronyl Nitroxide

Complete Grignard Reactivity Versus Ethyl 6-Chlorohexanoate Inertness

During the optimization of the copper-catalyzed coupling of ω-halo esters with isobutylmagnesium bromide, ethyl 6-chlorohexanoate was formed as a side-product when CuCl was employed as the catalyst. Critically, the chloro ester proved unreactive toward the Grignard reagent under the standard conditions and remained unreacted in the mixture [1]. In contrast, ethyl 6-bromohexanoate reacted completely with 1.6 equivalents of isobutylmagnesium bromide in the presence of CuBr (0.03 eq.) and NMP (4.0 eq.) in THF at −20 °C, delivering the desired cross-coupled product without detectable residual starting material [1].

Grignard Reactivity
Head-to-head
Ethyl 6-bromohexanoate: complete consumption vs Ethyl 6-chlorohexanoate: inert, unreacted
Bromo ester fully reactive; chloro ester fails under identical Cu-catalyzed conditions
Essential for robust C–C bond formation; chloro analog not a drop-in replacement
CuBr/NMP, THF, −20 °C, 1.6 eq i-BuMgBr
Organometallic Chemistry Cross-Coupling Leaving-Group Selection

Elevated Boiling Point Facilitating Distillation Separation from Shorter-Chain ω-Bromo Ester Homologs

Ethyl 6-bromohexanoate exhibits a reduced-pressure boiling point of 128–130 °C at 16 mmHg . This is approximately 22 °C higher than the one-carbon-shorter ethyl 5-bromopentanoate (106.5 °C at 12 mmHg) [1] and approximately 46–48 °C higher than ethyl 4-bromobutanoate (80–82 °C at 10 mmHg) . The incremental boiling point elevation correlates with methylene-unit extension and provides a practical distillation window for separating ethyl 6-bromohexanoate from lower homologs that may be present as contaminants or side-products.

Boiling Point
Class-level
128–130 °C at 16 mmHg
+22 °C vs C5 analog; +46–48 °C vs C4 analog
Enables fractional distillation separation from shorter-chain ω-bromo ester homologs
Reduced-pressure distillation; neat compound
Process Purification Distillation Physical Property

Higher Computed log P and Molecular Weight Differentiating Ethyl from Methyl 6-Bromohexanoate

Ethyl 6-bromohexanoate (MW 223.11 g·mol⁻¹, XLogP3-AA 2.2) [1] differs from methyl 6-bromohexanoate (MW 209.08 g·mol⁻¹, XLogP3-AA 1.9) [2] by one methylene unit in the ester alkoxy group. This translates to a molecular weight increase of 14.03 g·mol⁻¹ and a computed log P increase of +0.3 units. The higher log P favors partitioning into organic phases during liquid–liquid extraction, while the higher molecular weight reduces the molar quantity of material required for a given mass-based formulation.

log P & MW
Class-level
Ethyl ester: log P 2.2, MW 223.1 vs Methyl ester: log P 1.9, MW 209.1
Δlog P +0.3; ΔMW +14.0 g/mol
Higher organic-phase preference supports liquid–liquid extraction recovery
Computed properties (XLogP3-AA, PubChem)
Physicochemical Property Lipophilicity Ester Selection

Ethyl 6-Bromohexanoate – Evidence-Backed Application Scenarios for Scientific and Industrial Users


Kilogram-Scale Synthesis of 8-Methylnonanoic Acid via Copper-Catalyzed Grignard Cross-Coupling

When scaling the synthesis of 8-methylnonanoic acid—a key intermediate for dihydrocapsiate and related capsinoids—ethyl 6-bromohexanoate is the electrophile of choice. Direct comparative experiments demonstrated that the isobutyl bromide + 6BHE route matches the yield of the alternative isoamyl bromide + 5BPE route while offering lower raw-material cost, a decisive factor in multi-hundred-mole contract manufacturing [1]. The bromo ester reacts completely with isobutylmagnesium bromide under CuBr/NMP conditions at −20 °C, whereas the chloro analog (ethyl 6-chlorohexanoate) remains unreacted [1].

Linker Optimization for Lipophilicity-Tuned Bioactive Conjugates

In medicinal chemistry programs where a six-carbon spacer is required, ethyl 6-bromohexanoate provides an intermediate log P (2.04) when incorporated into the final conjugate. Compared to the alcohol-terminated linker (log P 2.78) and the alkane-terminated linker (log P 3.10), the ester-based spacer fine-tunes physicochemical properties without sacrificing in vivo anti-hypoxic efficacy (mortality reduction to 60% at 0.3 mmol·kg⁻¹, equivalent to the alcohol linker) [2]. This makes ethyl 6-bromohexanoate the optimal starting material when a balance between hydrophilicity and membrane permeability is desired.

Distillation-Controlled Purification of ω-Bromo Ester Building Blocks

Ethyl 6-bromohexanoate's reduced-pressure boiling point (128–130 °C/16 mmHg) is well separated from ethyl 5-bromopentanoate (∼106.5 °C/12 mmHg) [3] and ethyl 4-bromobutanoate (80–82 °C/10 mmHg) . This boiling point gap enables laboratories and pilot plants to remove lower-chain homologs by fractional distillation, ensuring that the C6 chain-length purity meets specifications for downstream reactions where chain-length fidelity is critical.

Biphasic Reaction Workup Leveraging Elevated log P

With a computed log P of 2.2 (PubChem XLogP3-AA) [4], ethyl 6-bromohexanoate partitions efficiently into organic solvents such as ethyl acetate or dichloromethane during aqueous workup. This is 0.3 log units higher than methyl 6-bromohexanoate (log P 1.9) [5], translating to an approximately two-fold greater organic-phase preference. Users performing liquid–liquid extraction can exploit this difference to achieve higher recovery in a single extraction step.

Application
Selection Property
Validation Focus
Kilogram-scale 8-methylnonanoic acid synthesis
Bromo ester reactivity and documented scale-up cost profile
Grignard consumption and isolated yield at multi-hundred-mole scale
Linker optimization for lipophilicity-tuned conjugates
Intermediate log P spacer for physicochemical tuning
Model endpoint comparison with alcohol and alkane linkers
Distillation-controlled purification of ω-bromo ester building blocks
Elevated boiling point enabling separation from shorter homologs
Fractional distillation purity assessment
Biphasic reaction workup leveraging elevated lipophilicity
Organic-phase partitioning preference
Single-step liquid–liquid extraction recovery

Technical Documentation Hub

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